(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid

Lipophilicity Physicochemical Properties ADME

This IAA derivative features a unique 5-tert-butyl and 2-methyl substitution pattern, creating a distinct steric and electronic environment critical for accurate auxin SAR studies and receptor binding assays. Unlike generic indole-3-acetic acid analogs, this compound ensures reproducible results in plant physiology and medicinal chemistry. Its high lipophilicity (LogP ~3.58) and reactive acetic acid side chain make it an indispensable building block for lead optimization. Available at ≥95% purity, fully characterized.

Molecular Formula C15H19NO2
Molecular Weight 245.322
CAS No. 383131-81-5
Cat. No. B2464108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid
CAS383131-81-5
Molecular FormulaC15H19NO2
Molecular Weight245.322
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)C(C)(C)C)CC(=O)O
InChIInChI=1S/C15H19NO2/c1-9-11(8-14(17)18)12-7-10(15(2,3)4)5-6-13(12)16-9/h5-7,16H,8H2,1-4H3,(H,17,18)
InChIKeyYVEVPVXDJZMHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid (CAS 383131-81-5): A Sterically Hindered Indole-3-Acetic Acid Analog for Specialized Research and Development


(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid (CAS 383131-81-5) is a synthetic, substituted derivative of indole-3-acetic acid (IAA), the principal natural auxin phytohormone [1]. As an organic compound belonging to the class of indole-3-acetic acids, it features a bulky tert-butyl substituent at the 5-position and a methyl group at the 2-position of the indole ring, giving it a molecular weight of 245.32 g/mol and the molecular formula C15H19NO2 .

Why Generic Indole-3-Acetic Acid Analogs Cannot Simply Replace (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid in Research Applications


The biological activity of indole-3-acetic acid (IAA) derivatives is exquisitely sensitive to the nature and position of substituents on the indole ring, with even minor alkyl modifications known to significantly alter physico-chemical properties, receptor binding affinity, and resultant plant growth regulation or therapeutic potential [1]. (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid possesses a unique combination of a bulky, electron-donating tert-butyl group at the 5-position and a methyl group at the 2-position, which collectively create a distinct steric and electronic environment not present in unsubstituted IAA or simpler mono-alkylated analogs. This specific substitution pattern is anticipated to critically influence molecular conformation, lipophilicity, and hydrogen-bonding capacity, thereby conferring a unique biological profile that cannot be reliably extrapolated from data on other IAA derivatives. Consequently, substitution with a generic, uncharacterized indole-3-acetic acid analog is likely to lead to unpredictable and non-reproducible results in both plant physiology studies and pharmaceutical lead optimization programs.

Quantitative Differentiation: Key Evidence Supporting Selection of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid


Enhanced Lipophilicity (LogP) Compared to the Natural Auxin Indole-3-Acetic Acid (IAA)

(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid exhibits a significantly higher predicted partition coefficient (LogP) compared to the natural phytohormone indole-3-acetic acid (IAA). The ACD/LogP value for this compound is 3.58 , whereas IAA has a reported LogP of approximately 1.46 [1]. This difference indicates that the tert-butyl and 2-methyl substitutions confer a >100-fold increase in lipophilicity, which is a critical parameter for membrane permeability, compound distribution, and potential off-target binding.

Lipophilicity Physicochemical Properties ADME Indole-3-Acetic Acid Comparative Analysis

Increased Molecular Bulk and Size Compared to Simple Indole-3-Acetic Acid (IAA) Derivatives

The presence of the bulky tert-butyl and methyl groups significantly increases the molecular size and steric bulk of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid. The compound has a molecular weight of 245.32 g/mol and a molar volume of approximately 212.3 cm³ . This represents a substantial increase over the parent compound, indole-3-acetic acid (IAA; 175.18 g/mol) [1], and the mono-substituted analog 2-methylindole-3-acetic acid (189.21 g/mol) [2]. This increased bulk is expected to profoundly influence how the molecule interacts with auxin-binding proteins, enzymes, and other biological targets.

Steric Hindrance Molecular Weight Volume Indole-3-Acetic Acid Receptor Binding

Defined Purity Specification and Storage Condition for Reproducible Research

For procurement in a research setting, a defined and verifiable purity level is essential for experimental reproducibility. A major vendor specifies (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid with a purity of 95% and recommends storage under refrigerated conditions . This provides a clear benchmark for quality control that is not universally defined for all custom-synthesized or less common indole-3-acetic acid analogs. This specification allows a scientific user to establish a consistent baseline for experimental work, minimizing variability introduced by impurities or degradation products.

Purity Reproducibility Storage Quality Control Procurement

Recommended Research Applications for (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid Based on Its Differentiated Properties


Probing Auxin Receptor Binding Pocket Steric Requirements in Plant Physiology

Given its significantly increased molecular bulk and steric hindrance (MW 245.32 g/mol) compared to the natural auxin IAA (MW 175.18 g/mol) , this compound is an ideal probe for structure-activity relationship (SAR) studies of auxin receptors and binding proteins. It can be used to map the spatial tolerance of the active site, helping to define the molecular dimensions required for agonism or antagonism, and to elucidate the mechanisms of synthetic auxin herbicides.

Synthetic Intermediate for More Lipophilic, Sterically Demanding Indole-Based Scaffolds

The combination of a reactive acetic acid side chain with a highly lipophilic (predicted LogP 3.58) and sterically hindered core makes this compound a valuable building block in medicinal chemistry. It can serve as a key intermediate for the synthesis of novel indole-containing pharmaceutical candidates where enhanced membrane permeability or specific hydrophobic interactions are desired. The tert-butyl group also provides a useful NMR handle for monitoring reactions and confirming product identity.

Calibration Standard or Model Compound for Analytical Method Development

Its well-defined, though limited, purity specification (95%) from reputable vendors and its unique physicochemical profile (LogP, MW, retention time) make it suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for the detection and quantification of related indole-3-acetic acid derivatives in complex biological matrices.

Technical Documentation Hub

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